![molecular formula C4H5F3N2O3 B060928 Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate CAS No. 180895-43-6](/img/structure/B60928.png)
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, also known as TFMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 213.10 g/mol. TFMC is used in various fields of research, including chemistry, biology, and medicine, due to its ability to interact with biological molecules and its potential therapeutic applications.
Mecanismo De Acción
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate interacts with biological molecules through the formation of hydrogen bonds and electrostatic interactions. In particular, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to interact with the active site of enzymes and inhibit their activity. This mechanism of action has been studied extensively in the context of anti-cancer therapy, where Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to have various biochemical and physiological effects in scientific research. In particular, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has also been shown to interact with proteins involved in Alzheimer's disease, potentially leading to the development of new therapeutic strategies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is also highly soluble in water, making it easy to work with in biological experiments. However, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has some limitations, including its potential toxicity and its limited solubility in some organic solvents.
Direcciones Futuras
There are several future directions for research on Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate. One potential area of research is the development of new therapeutic strategies for cancer and Alzheimer's disease based on the interaction of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate with biological molecules. Another potential area of research is the synthesis of new compounds based on the structure of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, with potential applications in various fields of research. Overall, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is a promising compound that has the potential to contribute significantly to scientific research in the future.
Métodos De Síntesis
The synthesis of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate involves the reaction of methyl carbamate with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, which can be purified by recrystallization. The synthesis of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been extensively studied in scientific research due to its potential applications in various fields. In chemistry, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is used as a reagent for the synthesis of various compounds, including amino acids and peptides. In biology, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is used as a probe to study the interaction of proteins with other biological molecules. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has also been studied for its potential therapeutic applications, including as an anti-cancer agent and as a treatment for Alzheimer's disease.
Propiedades
Número CAS |
180895-43-6 |
|---|---|
Nombre del producto |
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate |
Fórmula molecular |
C4H5F3N2O3 |
Peso molecular |
186.09 g/mol |
Nombre IUPAC |
methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate |
InChI |
InChI=1S/C4H5F3N2O3/c1-12-3(11)9-8-2(10)4(5,6)7/h1H3,(H,8,10)(H,9,11) |
Clave InChI |
CWNKNKOWIJVEKS-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C(F)(F)F |
SMILES canónico |
COC(=O)NNC(=O)C(F)(F)F |
Sinónimos |
Hydrazinecarboxylic acid, 2-(trifluoroacetyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
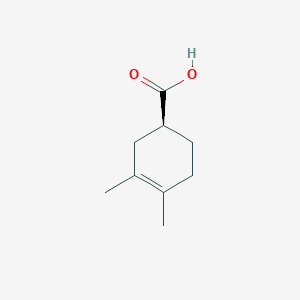
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
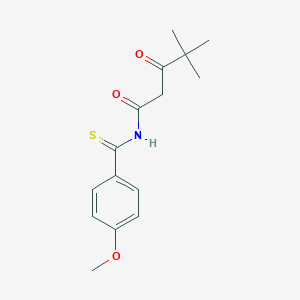
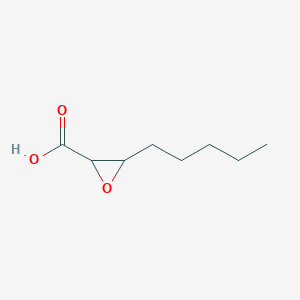
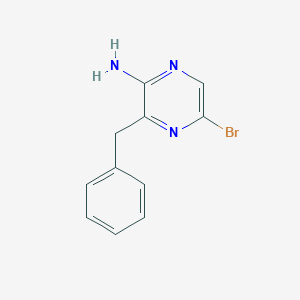
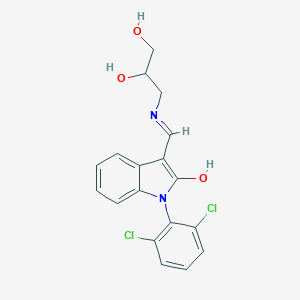
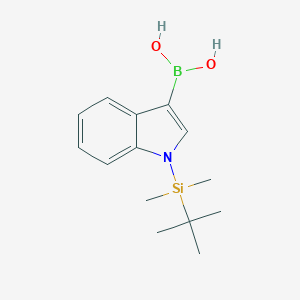
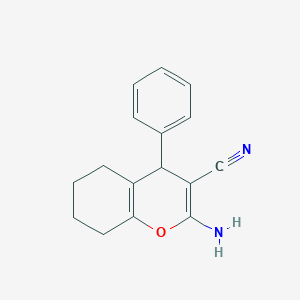
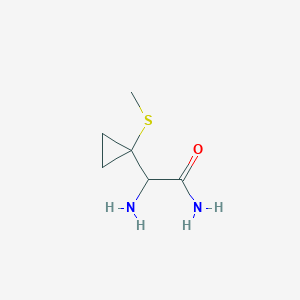
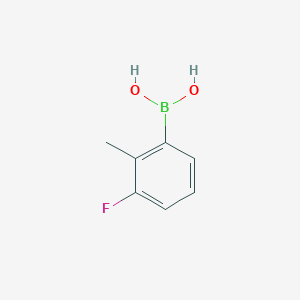
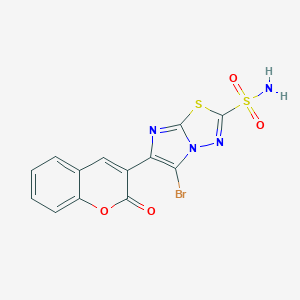
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)